5-Bromo-2-chloro-3-fluorophenol
Overview
Description
5-Bromo-2-chloro-3-fluorophenol is a chemical compound with the molecular formula C6H3BrClFO . It has a molecular weight of 225.44 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol ring substituted with bromo, chloro, and fluoro groups . The exact positions of these substituents can influence the properties and reactivity of the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 225.44 . The compound has a flash point of 99.8°C and a boiling point of 241.5±35.0°C at 760 mmHg .Scientific Research Applications
Chemoselective Functionalization :
- The chemoselective functionalization of related compounds like 5-bromo-2-chloro-3-fluoropyridine has been described, showing potential applications in synthetic chemistry. This process involves catalytic amination conditions and reveals selective substitution possibilities, which can be crucial for developing new compounds (Stroup et al., 2007).
Conformational Studies :
- Research on bisphenol flukicides, which include halogenated bisbenzyl phenols similar to 5-Bromo-2-chloro-3-fluorophenol, has been conducted. These studies focus on the molecular structure and conformation, providing insights into the physical and chemical properties of such compounds (Sindt-Josem & Mackay, 1981).
Chiral Recognition in Chromatography :
- Investigations into 3-Fluoro-, 3-chloro- and 3-bromo-5-methylphenylcarbamates of cellulose and amylose, which are structurally related to this compound, have been conducted. These compounds serve as chiral stationary phases in high-performance liquid chromatography, highlighting their potential in separating and analyzing chiral compounds (Chankvetadze et al., 1997).
Halogen-rich Intermediate Synthesis :
- A study on the synthesis of halogen-rich intermediates, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, showcases the potential of these compounds in medicinal chemistry as building blocks. The research emphasizes the versatility of these compounds in generating a variety of substituted pyridines (Wu et al., 2022).
Intramolecular Reactions in Argon Matrices :
- The intramolecular reactions of compounds like 4-bromo-2-chloro-6-fluorophenol in low-temperature argon matrices have been studied, revealing insights into the photoreaction mechanisms and hydrogen-atom tunneling in these types of compounds (Nanbu et al., 2012).
Regioisomer Impurity Detection in Pharmaceuticals :
- The detection and quantification of regioisomer impurities in pharmaceutical raw materials, such as 3-chloro-5-fluorophenol, have been developed. This is crucial for quality control in pharmaceutical manufacturing (Denton et al., 2017).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
Similar compounds, such as 3-bromo-5-fluorophenol, are commonly utilized as molecular scaffolds for active pharmaceutical ingredients (apis) .
Mode of Action
The fluoride substituent in similar compounds is known to react with nucleophiles via nucleophilic aromatic substitution . This interaction could potentially lead to changes in the target molecule, affecting its function.
Biochemical Pathways
The compound’s potential to serve as a molecular scaffold for apis suggests it may influence a variety of biochemical pathways depending on the specific api it is part of .
Result of Action
The compound’s potential role as a molecular scaffold for APIs suggests that its effects could vary widely depending on the specific API it is part of .
This compound’s potential as a molecular scaffold for APIs suggests it may have a wide range of applications in pharmaceutical research .
Properties
IUPAC Name |
5-bromo-2-chloro-3-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-3-1-4(9)6(8)5(10)2-3/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVCTSFPTBXLMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Cl)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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